molecular formula C6H9N3O3 B2614706 4-Azidooxane-4-carboxylic acid CAS No. 1333426-86-0

4-Azidooxane-4-carboxylic acid

Cat. No.: B2614706
CAS No.: 1333426-86-0
M. Wt: 171.156
InChI Key: SWBGCPUMGSNDJO-UHFFFAOYSA-N
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Description

4-Azidooxane-4-carboxylic acid is an organic compound characterized by the presence of an azido group (-N₃) and a carboxylic acid group (-COOH) attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidooxane-4-carboxylic acid typically involves the introduction of the azido group into an oxane ring structure. One common method is the nucleophilic substitution reaction where a halogenated oxane derivative reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: 4-Azidooxane-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas (H₂), palladium catalyst.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium on carbon (Pd/C).

Major Products Formed:

    Reduction: Formation of 4-aminooxane-4-carboxylic acid.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-Azidooxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules due to the reactivity of the azido group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-azidooxane-4-carboxylic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity makes it a valuable tool for modifying and labeling biomolecules, facilitating the study of biological processes.

Comparison with Similar Compounds

    4-Aminooxane-4-carboxylic acid: Similar structure but with an amino group instead of an azido group.

    Oxane-4-carboxylic acid: Lacks the azido group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Azidooxane-4-carboxylic acid is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in applications requiring specific and efficient chemical modifications, such as click chemistry and bioconjugation.

Properties

IUPAC Name

4-azidooxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-9-8-6(5(10)11)1-3-12-4-2-6/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGCPUMGSNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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